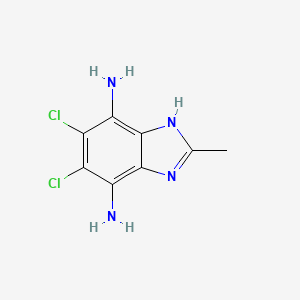
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine typically involves the reaction of 5,6-dichloro-2-methylbenzimidazole with suitable amine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-methylbenzimidazole: A closely related compound with similar structural features.
2-Methylbenzimidazole: Lacks the chlorine substituents but shares the core benzimidazole structure.
5,6-Dichlorobenzimidazole: Similar in structure but without the methyl group.
Uniqueness
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Biological Activity
5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine (CAS Number: 6478-79-1) is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following properties:
- Molecular Formula : C8H6Cl2N2
- Molar Mass : 201.05 g/mol
- Melting Point : 238-240 °C
- Solubility : Soluble in methanol .
Biological Activity Overview
Research indicates that 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole derivatives exhibit various biological activities, including antibacterial and antiviral properties. The compound's structure allows it to interact with biological targets effectively.
Antibacterial Activity
Studies have shown that derivatives of benzodiazoles can possess significant antibacterial properties. For instance:
- A related compound demonstrated potent inhibitory activity against Staphylococcus aureus topoisomerase IV with an IC50 value of 0.012 μg/mL .
- The structural modifications in benzodiazoles enhance their interaction with bacterial DNA gyrase, which is crucial for bacterial replication.
Antiviral Activity
The compound has also been evaluated for antiviral efficacy:
- Certain thiazolidinone derivatives have shown high potency against viral targets, suggesting a potential for benzodiazole derivatives to inhibit viral replication pathways .
The biological activity of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and repair:
- Inhibition of DNA Gyrase : This enzyme is essential for DNA replication in bacteria. By inhibiting gyrase, the compound can prevent bacterial growth.
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial activity of various benzodiazole derivatives against common pathogens. The results indicated that:
- Compounds similar to 5,6-Dichloro-2-methyl-1H-benzodiazole exhibited superior activity compared to traditional antibiotics like ampicillin .
Case Study 2: Cytotoxicity Assessment
In vitro studies using HepG2 human liver cell lines revealed that certain derivatives of benzodiazoles showed low cytotoxicity while maintaining antibacterial effectiveness. This highlights their potential as safer therapeutic agents .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H8Cl2N4 |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine |
InChI |
InChI=1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14) |
InChI Key |
IOUURILQCZFEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















